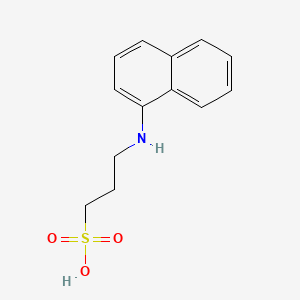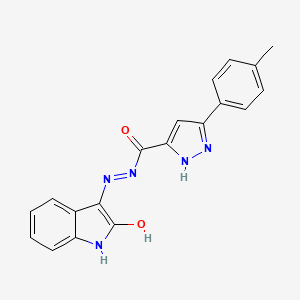
4-hydroxy-N-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound with the molecular formula C23H21N3O5. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the cyclization of anthranilic acid derivatives with isobutylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
4-hydroxy-N-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .
科学的研究の応用
4-hydroxy-N-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 4-hydroxy-N-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit prolyl hydroxylases, stabilizing hypoxia-inducible factors and thereby affecting cellular responses to low oxygen levels .
類似化合物との比較
Similar Compounds
4-hydroxy-1-isobutyl-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide: Similar in structure but with a pyridinyl group instead of a quinoline ring.
4-hydroxy-1-isobutyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide: Contains a methylphenyl group, offering different biological activities.
Uniqueness
4-hydroxy-N-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity compared to its analogs .
特性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
4-hydroxy-N-(2-methylpropyl)-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C14H16N2O3/c1-8(2)7-15-13(18)11-12(17)9-5-3-4-6-10(9)16-14(11)19/h3-6,8H,7H2,1-2H3,(H,15,18)(H2,16,17,19) |
InChIキー |
XZPBSYBHFMLCKK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Phenylamino)methyl]-1,3-benzothiazol-2(3h)-one](/img/structure/B12000830.png)


![5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000843.png)

![N-(2-chlorophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B12000850.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000862.png)


![3-{[(E)-(4-methylphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12000903.png)

